molecular formula C6H7N3O2 B181760 4-Nitro-1,3-phenylenediamine CAS No. 5131-58-8

4-Nitro-1,3-phenylenediamine

Cat. No.: B181760
CAS No.: 5131-58-8
M. Wt: 153.14 g/mol
InChI Key: DPIZKMGPXNXSGL-UHFFFAOYSA-N
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Description

4-Nitro-1,3-phenylenediamine, also known as this compound, is an organic compound with the molecular formula C6H7N3O2. It is a derivative of phenylenediamine, characterized by the presence of a nitro group (-NO2) at the fourth position of the benzene ring and two amino groups (-NH2) at the first and third positions. This compound is commonly used in various industrial applications, including dye manufacturing and as an intermediate in the synthesis of other chemicals .

Mechanism of Action

Target of Action

The primary target of 4-Nitrobenzene-1,3-diamine is DNA . The compound interacts with DNA, which plays a crucial role in its biological activity .

Mode of Action

4-Nitrobenzene-1,3-diamine interacts with its targets through a series of biochemical reactions. As an aromatic nitro compound, it can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso derivatives, whose effects are influenced by the substituent in the corresponding para position . Under aerobic conditions, the cytotoxicity of nitro aromatics correlates with the 1-electron reduction potential and depends on reduction to the nitro radical anion and further to the nitroso derivative .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, the reduction of 4-Nitrobenzene-1,3-diamine passes through the nitroso and hydroxylamine intermediates . The mechanism for the Sn/HCl reduction involves reductive electron transfer of the nitro group while the tin is being oxidized .

Pharmacokinetics

4-Nitrobenzene-1,3-diamine is readily absorbed orally, dermally, and by inhalation . It is eliminated in the form of numerous metabolites essentially via the kidneys . The compound is one of the most potent MetHb inducers, and can produce acute intoxication, while chronic exposure can lead to haemolysis with a reduction in the haemoglobin level and liver damage .

Result of Action

The molecular and cellular effects of 4-Nitrobenzene-1,3-diamine’s action include DNA binding, urease inhibition, and anti-brain-tumor activities . The compound exhibits binding interactions with the DNA . It also has genotoxic properties and a suspected carcinogenic potential .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reaction of 4-nitro-1- (pentafluorosulfanyl)benzene with t-BuOK in THF at low temperature was selected as a model activated substrate for nucleophilic aromatic addition . The progress of the reaction was conveniently monitored by 19F NMR spectroscopy .

Biochemical Analysis

Biochemical Properties

4-Nitrobenzene-1,3-diamine plays a crucial role in biochemical reactions, particularly in its interactions with DNA and enzymes. Studies have shown that derivatives of 4-Nitrobenzene-1,3-diamine exhibit DNA binding properties, which are essential for their potential use in anticancer therapies . The compound interacts with DNA through intercalation, forming stable complexes that can inhibit DNA replication and transcription. Additionally, 4-Nitrobenzene-1,3-diamine has been found to inhibit urease, an enzyme involved in the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can have significant implications for the treatment of infections caused by urease-producing bacteria.

Cellular Effects

The effects of 4-Nitrobenzene-1,3-diamine on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism, by disrupting mitochondrial function and activating caspases . Furthermore, 4-Nitrobenzene-1,3-diamine influences cell signaling pathways, particularly those involved in oxidative stress responses. It can modulate the expression of genes associated with antioxidant defense mechanisms, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 4-Nitrobenzene-1,3-diamine exerts its effects through several mechanisms. The compound binds to DNA, forming stable complexes that interfere with DNA replication and transcription . This binding is facilitated by the planar structure of the compound, which allows it to intercalate between DNA base pairs. Additionally, 4-Nitrobenzene-1,3-diamine inhibits enzymes such as urease by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrobenzene-1,3-diamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Nitrobenzene-1,3-diamine can lead to cumulative effects on cellular function, including sustained inhibition of DNA replication and enzyme activity . These findings highlight the importance of controlling experimental conditions to ensure consistent results.

Dosage Effects in Animal Models

The effects of 4-Nitrobenzene-1,3-diamine vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can effectively inhibit target enzymes and DNA replication . At higher doses, 4-Nitrobenzene-1,3-diamine can cause significant toxic effects, including liver damage and oxidative stress . These adverse effects underscore the importance of determining the appropriate dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

4-Nitrobenzene-1,3-diamine is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its reduction and subsequent conjugation with glutathione . These metabolic processes help to detoxify 4-Nitrobenzene-1,3-diamine and facilitate its excretion from the body. Additionally, the compound’s interactions with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 4-Nitrobenzene-1,3-diamine is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, 4-Nitrobenzene-1,3-diamine can bind to intracellular proteins, which can influence its localization and accumulation. These interactions are crucial for the compound’s biological activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of 4-Nitrobenzene-1,3-diamine is an important factor in its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct 4-Nitrobenzene-1,3-diamine to the nucleus. Additionally, the compound can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-1,3-phenylenediamine can be synthesized through the catalytic hydrogenation of m-dinitrobenzene. The process involves the reduction of m-dinitrobenzene in the presence of a palladium-ruthenium loaded catalyst. The reaction conditions typically include a temperature range of 20°C to 150°C and a pressure range of 0.1MPa to 6.0MPa .

Industrial Production Methods: In industrial settings, the production of 4-nitro-m-phenylenediamine often involves the use of alcohol or benzene as solvents. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The catalyst used in this process is known for its high activity, good selectivity, and long service life .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1,3-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitro-1,3-phenylenediamine is a multifunctional dye widely used in biological experiments. It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms. Its applications span from basic scientific research to clinical diagnostics . Additionally, it is used in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .

Comparison with Similar Compounds

4-Nitro-1,3-phenylenediamine is one of the isomers of phenylenediamine. The other common isomers include:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its nitro group at the fourth position and amino groups at the first and third positions make it particularly useful in dye manufacturing and as an intermediate in chemical synthesis .

Properties

IUPAC Name

4-nitrobenzene-1,3-diamine
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InChI

InChI=1S/C6H7N3O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,7-8H2
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InChI Key

DPIZKMGPXNXSGL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)N)[N+](=O)[O-]
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Molecular Formula

C6H7N3O2
Record name 4-NITRO-1,3-BENZENEDIAMINE
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DSSTOX Substance ID

DTXSID1025770
Record name 4-Nitro-1,3-benzenediamine
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Molecular Weight

153.14 g/mol
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Physical Description

4-nitro-1,3-benzenediamine appears as orange prisms with blue luster or yellow crystalline solid. (NTP, 1992), Orange solid; [HSDB] Orange solid with blue luster or yellow solid; [CAMEO] Yellow or brown crystalline powder; [Alfa Aesar MSDS]
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992)
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Vapor Pressure

0.000056 [mmHg]
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Color/Form

Orange prisms from water

CAS No.

5131-58-8
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Melting Point

322 °F (NTP, 1992), 161 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chemical structure of 4-Nitro-m-phenylenediamine influence its ability to form intermolecular interactions in the solid state?

A: The presence of the nitro group and the two amine groups in 4-Nitro-m-phenylenediamine strongly influences its crystal packing behavior. These groups can participate in both intra- and intermolecular hydrogen bonding []. Small changes in the molecule's structure, such as adding a nitrile group or replacing an amine group with a sulfone group, significantly alter the hydrogen bonding patterns and overall packing arrangements []. This highlights the sensitivity of crystal packing to even minor structural modifications in this class of compounds.

Q2: Can 4-Nitro-m-phenylenediamine be used to synthesize liquid crystalline materials?

A: Yes, 4-Nitro-m-phenylenediamine can serve as a building block for liquid crystalline materials. When incorporated as a bridging group in W-shaped molecules with long alkyl chains, it leads to the formation of a novel smectic liquid crystalline phase []. This phase exhibits unique properties, such as chirality and distinct filament formation, highlighting the potential of this compound in developing new materials with interesting optical and self-assembly properties.

Q3: Has 4-Nitro-m-phenylenediamine been explored for applications in molecular layer deposition (MLD) techniques?

A: While not explicitly covered in the provided research, a closely related compound, 2,4-diaminonitrobenzene, has been investigated for its potential in MLD []. The research demonstrated the feasibility of using this molecule alongside pyromellitic dianhydride to create thin polymer films with controlled layer-by-layer growth []. Given the structural similarities, 4-Nitro-m-phenylenediamine could also be a potential candidate for exploration in MLD techniques, particularly for the fabrication of functional thin films.

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